molecular formula C19H15NO3S B2828580 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 222716-17-8

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No. B2828580
CAS RN: 222716-17-8
M. Wt: 337.39
InChI Key: QAOFNXJEBHMTIN-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that is made up of fused benzene and thiazole rings . It is a core structure in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods including condensation of 2-aminobenzenethiols with aldehydes/ketones/acids/acyl chlorides . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact structure of “3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one” would require more specific information.


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the biological target. For example, some benzothiazole derivatives have been found to exhibit antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure. A general safety data sheet for a related compound, 3-(Benzothiazol-2-yl)benzoic acid, suggests avoiding dust formation and using personal protective equipment during handling .

Future Directions

Benzothiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and improving their pharmacokinetic profiles .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-3-11-8-12-15(9-14(11)21)23-10(2)17(18(12)22)19-20-13-6-4-5-7-16(13)24-19/h4-9,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFNXJEBHMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

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